

Combi-2 Peptide: A Technical Guide to its Sequence, Structure, and Antimicrobial Activity

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Combi-2 is a synthetic hexapeptide with the sequence Acetylation-Phe-Arg-Trp-Trp-His-Arg-NH2 (Ac-FRWWHR-NH2).[1] Identified through combinatorial chemistry, it exhibits significant antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli. Structural studies have revealed that in a membrane-mimicking environment, Combi-2 adopts a coiled, amphipathic conformation. Its mechanism of action is believed to be intracellular, targeting components within the bacterial cell rather than causing widespread membrane disruption. This guide provides a comprehensive overview of the technical details of the Combi-2 peptide, including its synthesis, purification, structural characteristics, and antimicrobial properties, supported by detailed experimental protocols and data.

Peptide Characteristics

The fundamental properties of the **Combi-2** peptide are summarized in the table below.



Property	Value
Sequence	Ac-Phe-Arg-Trp-Trp-His-Arg-NH2
Molecular Formula	C51H65N17O7
Molecular Weight	1028.17 g/mol
Modifications	N-terminal Acetylation, C-terminal Amidation

Peptide Synthesis and Purification Solid-Phase Peptide Synthesis (SPPS)

Combi-2 is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Protocol:

- Resin Selection and Preparation: A Rink Amide resin is utilized to generate the C-terminal amide. The resin is swelled in dimethylformamide (DMF) for 30 minutes prior to the first coupling step.
- Amino Acid Coupling:
 - Fmoc-protected amino acids are sequentially coupled to the resin. For each coupling cycle, 3 equivalents of the Fmoc-amino acid are pre-activated with 2.9 equivalents of HBTU and 6 equivalents of N,N-diisopropylethylamine (DIEA) in DMF.
 - The activated amino acid solution is added to the resin, and the reaction is allowed to proceed for 2 hours at room temperature with gentle agitation.
 - Completion of the coupling reaction is monitored using a Kaiser test.
- Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% piperidine in DMF solution for 20 minutes.
- Acetylation: Following the final deprotection step, the N-terminus is acetylated by treating the peptide-resin with a solution of acetic anhydride and DIEA in DMF.



- Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
- Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether. The crude peptide is then dissolved in a minimal amount of water/acetonitrile and lyophilized.

High-Performance Liquid Chromatography (HPLC) Purification

The crude **Combi-2** peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

- Column: A preparative C18 column (e.g., 250 x 21.2 mm, 10 μm particle size) is used.
- Mobile Phases:
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient of 10-50% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min is typically employed. The exact gradient may be optimized based on the initial analytical HPLC profile of the crude peptide.
- Detection: The peptide elution is monitored by UV absorbance at 220 nm and 280 nm.
- Fraction Collection and Analysis: Fractions corresponding to the major peak are collected, analyzed by analytical RP-HPLC and mass spectrometry to confirm purity and identity, and then pooled.
- Lyophilization: The pure fractions are lyophilized to obtain the final peptide product as a white powder.



Structure

The three-dimensional structure of **Combi-2** has been investigated in membrane-mimicking environments using Nuclear Magnetic Resonance (NMR) spectroscopy. In the presence of dodecylphosphocholine (DPC) and sodium dodecyl sulphate (SDS) micelles, the peptide adopts a coiled, amphipathic conformation.[1] This structure is crucial for its interaction with bacterial membranes.

NMR Spectroscopy for Structure Determination

Protocol:

- Sample Preparation: Lyophilized **Combi-2** is dissolved in a buffer (e.g., 20 mM sodium phosphate, pH 6.5) containing deuterated DPC or SDS micelles to a final peptide concentration of 1-2 mM. A small amount of D₂O is added for the lock signal.
- NMR Experiments: A series of two-dimensional NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) for assigning spin systems of the amino acid residues and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons that are close in space (< 5 Å).
- Data Processing and Analysis: The NMR spectra are processed using appropriate software (e.g., TopSpin, NMRPipe). Resonance assignments are made by sequential walking through the TOCSY and NOESY spectra.
- Structure Calculation: The distance restraints derived from the NOESY cross-peak
 intensities, along with dihedral angle restraints predicted from chemical shifts (using
 programs like TALOS), are used as input for structure calculation software (e.g., CYANA,
 XPLOR-NIH). A family of low-energy structures is generated, and the final structure
 represents the ensemble of these conformers.

Antimicrobial Activity

Combi-2 demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Assay



The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol:

- Bacterial Strains:Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli are grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
- Peptide Preparation: A stock solution of Combi-2 is prepared in sterile water or a suitable buffer (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent peptide loss).
 Serial two-fold dilutions are made in a 96-well microtiter plate.
- Inoculation: The bacterial cultures are diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB and added to the wells of the microtiter plate containing the peptide dilutions.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

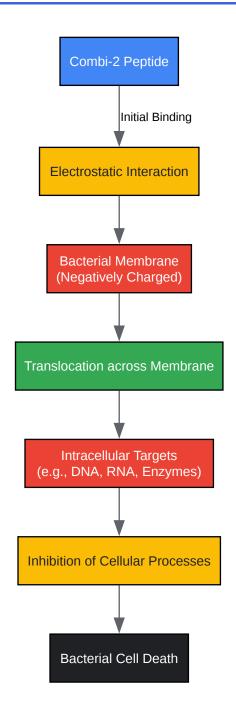
While the exact MIC values from the original discovery are not readily available in public literature, typical MIC values for such peptides against the specified bacteria are in the low micromolar range. Further experimental validation is required to establish the precise values.

Mechanism of Action

The bactericidal mechanism of **Combi-2** is thought to involve its translocation across the bacterial membrane to act on intracellular targets. This is supported by studies showing the rapid passage of fluorescently-tagged **Combi-2** into E. coli and S. aureus, with minimal membrane leakage observed in vesicle-based assays.[1]

Logical Flow of Intracellular Action





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Proposed intracellular mechanism of action for **Combi-2**.

Isothermal Titration Calorimetry (ITC) for Membrane Interaction

ITC can be used to characterize the thermodynamics of **Combi-2** binding to model bacterial membranes (e.g., vesicles composed of negatively charged phospholipids like POPG).



Protocol:

- Sample Preparation:
 - Vesicles: Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid composition should mimic the target bacterial membrane (e.g., a mixture of POPG and POPC).
 - Peptide: Combi-2 is dissolved in the same buffer as the vesicles to minimize heats of dilution.
- ITC Experiment:
 - The LUV suspension is placed in the ITC sample cell.
 - The **Combi-2** solution is loaded into the injection syringe.
 - A series of small injections of the peptide solution into the vesicle suspension are performed. The heat change associated with each injection is measured.
- Data Analysis: The integrated heat data is plotted against the molar ratio of peptide to lipid.
 The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Studies on **Combi-2** have shown that it interacts preferentially with lipid vesicles containing negatively charged head groups, which is consistent with an initial electrostatic attraction to bacterial membranes.[1]

Signaling Pathways

Currently, there is no published data on the specific signaling pathways in host (eukaryotic) cells that are modulated by the **Combi-2** peptide. Its primary characterization has been in the context of its direct antimicrobial activity.

Conclusion

Combi-2 is a well-characterized antimicrobial peptide with a defined sequence, structure, and a proposed intracellular mechanism of action. The detailed protocols provided in this guide offer



a framework for its synthesis, purification, and functional characterization. Further research is warranted to elucidate its precise intracellular targets, to quantify its antimicrobial efficacy with standardized MIC testing, and to investigate any potential interactions with host cell signaling pathways, which would be crucial for its development as a therapeutic agent.

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References

- 1. Interactions of the antimicrobial peptide Ac-FRWWHR-NH(2) with model membrane systems and bacterial cells PubMed [pubmed.ncbi.nlm.nih.gov]
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